Parbendazole

Pancreatic cancer Drug repurposing Benzimidazole anthelmintics

Parbendazole (SKF 29044; methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate) is a benzimidazole carbamate anthelmintic deployed in veterinary medicine since the 1960s. It inhibits microtubule assembly by binding β-tubulin, with a tubulin destabilization EC50 of 530 nM.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 14255-87-9
Cat. No. B1678465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParbendazole
CAS14255-87-9
Synonymshelmatac
methyl 5-butyl-2-benzimidazolecarbamate
parbendazole
parbendazole, 2-(14)C-labeled cpd di-HCl
SKF 29044
SKF-29044
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)
InChIKeyYRWLZFXJFBZBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Parbendazole (CAS 14255-87-9) Procurement Guide: Benzimidazole Anthelmintic with Validated Differentiation


Parbendazole (SKF 29044; methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate) is a benzimidazole carbamate anthelmintic deployed in veterinary medicine since the 1960s. It inhibits microtubule assembly by binding β-tubulin, with a tubulin destabilization EC50 of 530 nM [1]. Beyond its established broad-spectrum activity against gastrointestinal nematodes of ruminants, swine, and poultry [2], parbendazole has emerged as a drug-repurposing candidate in oncology, demonstrating nanomolar-range antiproliferative IC50 values against pancreatic cancer and head-and-neck squamous cell carcinoma (HNSCC) cell lines [3]. This guide provides comparator-anchored quantitative evidence to support procurement decisions where parbendazole's specific performance profile justifies selection over alternative benzimidazole anthelmintics.

Why Parbendazole Cannot Be Simply Swapped with Albendazole, Fenbendazole, or Other Benzimidazoles


Benzimidazole anthelmintics share a conserved tubulin-binding pharmacophore, yet their substituent-dependent differences in potency, spectrum, pharmacokinetic behavior, and resistance profiles preclude interchangeable use. Parbendazole carries a butyl side chain at the 5-position of the benzimidazole core, which confers a distinct tubulin-binding affinity and cellular permeability profile relative to the thioether (albendazole), phenylthio (fenbendazole), or benzoyl (mebendazole) substituents [1]. In head-to-head studies, these structural differences translate into >10-fold differences in antiproliferative IC50, 2- to 3-fold differences in in vivo worm burden reduction at equivalent dose ranges, and unique pharmacokinetic interactions — parbendazole is the only benzimidazole documented to double the plasma AUC of co-administered oxfendazole via potentiation [2]. Substituting parbendazole with a different benzimidazole without dose adjustment risks under-dosing, therapeutic failure against resistant isolates, or loss of the specific potentiation benefit.

Parbendazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Parbendazole vs. Fenbendazole, Mebendazole, and Oxibendazole: Antiproliferative Potency in Pancreatic Cancer Cell Lines

In a direct head-to-head comparison using AsPC-1 and Capan-2 pancreatic cancer cell lines, parbendazole was the most potent benzimidazole tested, with IC50 values in the nanomolar range, whereas fenbendazole, mebendazole, and oxibendazole showed substantially higher IC50 values (micromolar range) [1]. The study assessed cell viability by MTT assay after 72 h of treatment at concentrations from 0.001 to 100 µM. Parbendazole's nanomolar IC50 represents an approximately 10- to >100-fold greater potency than fenbendazole, mebendazole, and oxibendazole in the same assay system [1].

Pancreatic cancer Drug repurposing Benzimidazole anthelmintics

Parbendazole vs. Albendazole and Levamisole: In Vivo Gastrointestinal Nematode Reduction in Goats

In a controlled in vivo study, goats harboring naturally acquired and experimental mixed gastrointestinal nematode infections were treated with parbendazole (15 mg/kg), albendazole (3.8 mg/kg), or levamisole (5 mg/kg). Post-mortem worm counts at 5–6 days post-treatment demonstrated that parbendazole achieved an 85.1% reduction in mean total worm burden, compared with 71.1% for albendazole and 57.4% for levamisole [1]. For Haemonchus contortus specifically, reductions were 83.9% (parbendazole), 87.9% (albendazole), and 80.2% (levamisole) [1].

Veterinary anthelmintic Gastrointestinal nematodes Goat parasitology

Parbendazole vs. Cambendazole and Mebendazole: Superior Efficacy Against Thiabendazole-Resistant Haemonchus contortus in Sheep

In a controlled test using sheep experimentally infected with a thiabendazole-resistant strain of Haemonchus contortus (Uruguaiana strain), parbendazole at 15 mg/kg achieved 95.4% efficacy against adult worms. In the same study, cambendazole at 20 mg/kg and mebendazole at 12.5 mg/kg achieved only 63.9% and 76.0% efficacy, respectively, indicating that the resistant strain remained susceptible to parbendazole but was cross-resistant to cambendazole and mebendazole [1]. Thiabendazole at 44 mg/kg showed no anthelmintic activity against adult worms of this strain [1].

Anthelmintic resistance Haemonchus contortus Benzimidazole cross-resistance

Parbendazole vs. Fenbendazole, Albendazole, Levamisole, Mebendazole, and Oxibendazole: Dose Efficiency for Continuous Anthelmintic Medication in Lambs

In a 30-day multiple-dose comparison of 11 ruminant anthelmintics in lambs under natural parasitic challenge, parbendazole and albendazole were both effective (>90% control of clinical parasitism) at a daily oral dose of 1 mg/kg body weight. By contrast, levamisole, mebendazole, and oxibendazole were ineffective at daily oral doses ≤1 mg/kg and feeding levels ≤10 mg/kg of feed [1]. Fenbendazole and oxfendazole required 5 mg/kg in feed for >90% efficacy, representing a 5-fold higher in-feed dose requirement than parbendazole's 1 mg/kg oral dose [1].

Multiple-dose anthelmintic Sheep parasite control Feed medication

Parbendazole as a Pharmacokinetic Potentiator of Oxfendazole: Unique Drug-Drug Interaction Within the Benzimidazole Class

Parbendazole (PBZ) uniquely potentiates the anthelmintic activity of co-administered oxfendazole (OFZ) through a pharmacokinetic interaction. When PBZ was co-administered at 4.5 mg/kg with OFZ at 4.53 mg/kg, the area under the plasma OFZ concentration-time curve (AUC) was approximately doubled compared with OFZ administered alone [1]. Against benzimidazole-resistant Haemonchus contortus and Trichostrongylus colubriformis, the PBZ+OFZ combination was significantly more effective than OFZ alone, while PBZ alone showed no activity against these resistant nematodes [1].

Anthelmintic potentiation Oxfendazole pharmacokinetics Benzimidazole drug interaction

Parbendazole vs. Mebendazole, Cambendazole, and Fenbendazole: Potency of Mitotic Arrest in Human Lymphocytes

In a comparative study of seven benzimidazole analogs in human lymphocyte cultures, the minimum effective concentration for inducing mitotic arrest (metaphase accumulation) was 1 µg/mL for parbendazole, compared with 10 µg/mL for mebendazole and cambendazole, and 100 µg/mL for fenbendazole [1]. Thiabendazole and oxfendazole showed no mitotic arrest activity at 100 µg/mL [1]. This 10-fold to 100-fold greater potency at the cellular level correlates with the compound's higher tubulin-binding affinity conferred by the butyl substituent.

Mitotic arrest Benzimidazole teratogenicity Spindle disruption

High-Value Application Scenarios for Parbendazole Based on Quantitative Differentiation Evidence


Oncology Drug Repurposing Screens Targeting Pancreatic Cancer or HNSCC

For academic or biopharma groups conducting benzimidazole repurposing screens, parbendazole is the evidence-preferred starting compound. Its nanomolar-range IC50 against AsPC-1 and Capan-2 pancreatic cancer cells [1] and demonstrated activity against HN6, CAL-27, and Fadu HNSCC cell lines [2] position it as the most potent benzimidazole anthelmintic for oncology applications. Procurement of parbendazole rather than fenbendazole or mebendazole for these screens is justified by ≥10-fold greater potency, which reduces compound consumption, enables lower DMSO concentrations in assay media, and provides a wider dynamic range for combination studies (e.g., with gemcitabine, where synergism has been demonstrated [1]).

Management of Benzimidazole-Resistant Haemonchus contortus in Small Ruminants

In regions with confirmed thiabendazole-resistant H. contortus (e.g., parts of Brazil, Australia), parbendazole at 15 mg/kg retains 95.4% efficacy against resistant isolates where cambendazole (63.9%) and mebendazole (76.0%) fail [3]. Veterinary formulators and livestock health programs procuring anthelmintics for resistant-strain control should select parbendazole over cambendazole or mebendazole based on this 19–31 percentage-point efficacy advantage. Additionally, parbendazole's short withdrawal period of 5–6 days in sheep and cattle (vs. 21–28 days for cambendazole) [4] provides a food-safety compliance advantage in meat-producing animals.

Oxfendazole Potentiation for Refractory Nematode Infections

In integrated parasite control programs where oxfendazole is used as a primary anthelmintic, co-procurement of parbendazole at a 4.5 mg/kg dose enables pharmacokinetic potentiation that doubles the plasma AUC of oxfendazole [5]. This combination strategy is uniquely supported for parbendazole within the benzimidazole class and can restore efficacy against resistant nematode populations where oxfendazole monotherapy is inadequate [5]. Veterinary compounders developing fixed-dose combination anthelmintic formulations should consider this evidence when selecting the benzimidazole partner for oxfendazole.

Tubulin Polymerization and Mitotic Arrest Mechanistic Studies

For basic research laboratories investigating microtubule dynamics, mitotic spindle disruption, or benzimidazole structure-activity relationships, parbendazole is the most potent benzimidazole tool compound available. Its minimum effective concentration for mitotic arrest in human lymphocytes is 1 µg/mL — 10-fold lower than mebendazole or cambendazole and 100-fold lower than fenbendazole [6]. Its tubulin destabilization EC50 of 530 nM [7] further supports its use as a high-potency reference standard for tubulin polymerization assays. At lower working concentrations, researchers minimize off-target effects and solvent interference, improving assay signal-to-noise ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parbendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.